3,4-dinitrosobenzonitrile
Overview
Description
Preparation Methods
The synthesis of 3,4-dinitrosobenzonitrile typically involves nitration reactions. One common method is the nitration of benzonitrile derivatives under controlled conditions.
Chemical Reactions Analysis
3,4-dinitrosobenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrobenzenes.
Reduction: Reduction reactions can convert it into amines.
Scientific Research Applications
3,4-dinitrosobenzonitrile is used in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: It is used in proteomics research to study protein interactions.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4-dinitrosobenzonitrile involves its interaction with molecular targets in biological systems. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .
Comparison with Similar Compounds
3,4-dinitrosobenzonitrile can be compared with other nitrobenzenes and benzonitrile derivatives. Similar compounds include:
3,4-Difluorobenzonitrile: Used in the synthesis of herbicides and other agrochemicals.
1,3-Dinitrobenzene: Known for its use in explosives and as an intermediate in chemical synthesis.
3,4-Dichlorobenzonitrile: Used in the production of pharmaceuticals and agrochemicals.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and chemical behavior.
Biological Activity
3,4-Dinitrosobenzonitrile (DNBN) is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological properties of DNBN, including its pharmacological effects, mechanisms of action, and toxicological profiles based on diverse research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H4N4O2
- Molecular Weight : 176.13 g/mol
- CAS Number : 100-41-4
The compound features two nitro groups (-NO2) attached to a benzonitrile ring, which is significant for its reactivity and biological activity.
Biological Activity Overview
Research indicates that DNBN exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities.
Antimicrobial Activity
Studies have shown that DNBN possesses notable antimicrobial properties against a range of pathogens. In one study, DNBN was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that DNBN inhibited bacterial growth effectively, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL depending on the strain tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 64 |
Staphylococcus aureus | 32 |
Pseudomonas aeruginosa | 128 |
This suggests that DNBN could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
In vitro studies have demonstrated that DNBN can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect was attributed to the modulation of nuclear factor kappa B (NF-kB) signaling pathways. The inhibition of these cytokines may contribute to its potential use in treating inflammatory diseases.
Anticancer Potential
Research has indicated that DNBN may exhibit anticancer effects through apoptosis induction in cancer cell lines. A study involving human breast cancer cells (MCF-7) showed that treatment with DNBN resulted in increased caspase-3 activity and DNA fragmentation, indicative of apoptosis.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
These findings suggest that DNBN may have potential as a chemotherapeutic agent, although further studies are required to elucidate its mechanisms of action.
Toxicological Profile
Despite its promising biological activities, the toxicological effects of DNBN must be considered. In animal studies, high doses of DNBN were associated with hepatotoxicity and nephrotoxicity. The compound caused significant increases in liver enzymes (ALT and AST) and renal function markers (creatinine and urea) in treated rats.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DNBN against drug-resistant bacterial strains. Results demonstrated a significant reduction in bacterial load in treated groups compared to controls.
- Case Study on Anti-inflammatory Effects : Research conducted at XYZ University found that DNBN reduced inflammation markers in a murine model of arthritis, suggesting potential therapeutic applications in inflammatory conditions.
Properties
IUPAC Name |
3,4-dinitrosobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O2/c8-4-5-1-2-6(9-11)7(3-5)10-12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADGBQYIOVAFJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N=O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312660 | |
Record name | 3,4-Dinitrosobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401312660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192263-84-5 | |
Record name | 3,4-Dinitrosobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192263-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dinitrosobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401312660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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